molecular formula C16H16N4O3 B2645292 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034489-67-1

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2645292
CAS No.: 2034489-67-1
M. Wt: 312.329
InChI Key: DVIOXWZNYUXHTK-UHFFFAOYSA-N
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Description

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a unique structure incorporating an imidazolidinone ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS No. 2034489-67-1) is a complex organic compound characterized by its unique structural features, including an imidazolidinone ring, an azetidine ring, and a benzonitrile moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of 312.32 g/mol. The compound's structure is pivotal for its biological activity, as it combines various functional groups that may interact with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₃
Molecular Weight312.32 g/mol
CAS Number2034489-67-1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Imidazolidinone Ring : Reaction of glyoxal with ammonia.
  • Formation of the Azetidine Ring : Cyclization involving a β-amino alcohol.
  • Coupling : Condensation reactions to link the imidazolidinone and azetidine rings.
  • Introduction of the Benzonitrile Group : Final modification to incorporate the benzonitrile moiety.

Antimicrobial Properties

Research indicates that derivatives containing imidazolidinone and azetidine structures exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar frameworks can inhibit a range of bacterial strains and fungi, suggesting that this compound may possess comparable properties .

Anticancer Activity

The compound's structural motifs are reminiscent of known anticancer agents. Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The potential for this compound to act on these pathways warrants further exploration.

The proposed mechanism involves interaction with key enzymes and receptors that regulate cellular processes. The compound may inhibit enzymes critical for metabolic pathways or interfere with receptor-ligand interactions, leading to altered cellular responses .

Case Studies

Several studies have investigated similar compounds for their biological activities:

  • Antimicrobial Studies : A study on 1,3,4-thiadiazole derivatives revealed significant antimicrobial effects against various pathogens, highlighting the importance of structural modifications in enhancing activity .
  • Anticancer Research : Research on oxadiazole derivatives indicated promising anticancer properties through apoptosis induction in tumor cells .

Properties

IUPAC Name

4-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIOXWZNYUXHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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